![molecular formula C7H8N4O2 B13673306 1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione](/img/structure/B13673306.png)
1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione is a heterocyclic compound that belongs to the imidazopyridazine family. This compound is characterized by its fused ring structure, which includes both imidazole and pyridazine rings. The presence of two methyl groups at the 1 and 3 positions of the imidazole ring and the dione functionality at the 2 and 4 positions of the pyridazine ring contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,3-diaminopyridazine with a suitable carbonyl compound, followed by cyclization to form the imidazopyridazine core. The reaction conditions often include the use of a strong acid or base as a catalyst, and the reaction is typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of high-throughput screening techniques can help identify the most effective catalysts and reaction conditions for large-scale production. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazopyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce reduced imidazopyridazine derivatives. Substitution reactions can lead to the formation of various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine: Lacks the dione functionality.
1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4-dione: Similar structure but different substitution pattern.
1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4,7-triamine: Contains additional amine groups.
Uniqueness
1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione is unique due to its specific substitution pattern and the presence of both imidazole and pyridazine rings
Propiedades
Fórmula molecular |
C7H8N4O2 |
|---|---|
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
1,3-dimethyl-6H-imidazo[4,5-d]pyridazine-2,7-dione |
InChI |
InChI=1S/C7H8N4O2/c1-10-4-3-8-9-6(12)5(4)11(2)7(10)13/h3H,1-2H3,(H,9,12) |
Clave InChI |
QQMXTQUSJLDHIU-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)NN=C2)N(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13673240.png)

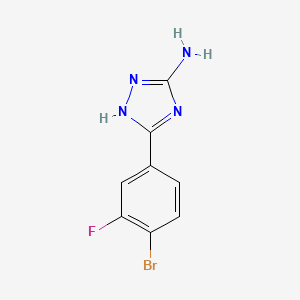
![3,5,7-Tribromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13673257.png)

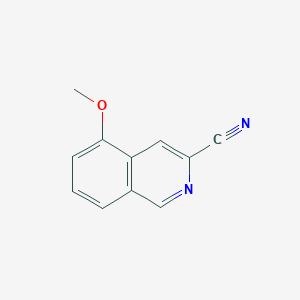

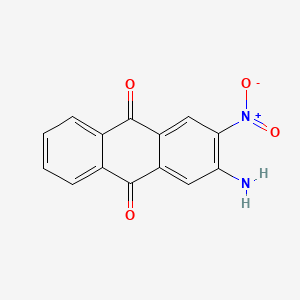
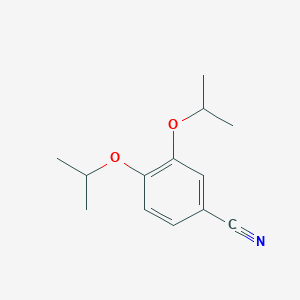
![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13673299.png)
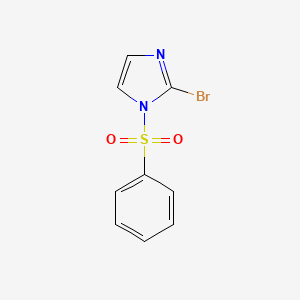
![1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone](/img/structure/B13673313.png)

